molecular formula C11H14N2O2 B8783190 2-Ethyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

2-Ethyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8783190
M. Wt: 206.24 g/mol
InChI Key: ZWWMEJPVFSLVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-ethyl-6-nitro-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C11H14N2O2/c1-2-12-6-5-9-7-11(13(14)15)4-3-10(9)8-12/h3-4,7H,2,5-6,8H2,1H3

InChI Key

ZWWMEJPVFSLVRU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.65 mL of ethylamine was dropwise added to a chloroform (15 mL) solution of 1.08 g of 2-{2-[(methylsulfonyl)oxyethyl}-4-nitrobenzylmethanesulfonate, which had been produced according to the method described in Journal of Organic Chemistry, Vol. 63, pp. 4116-4119, and stirred for 12 hours. 1 N hydrochloric acid was added to the reaction solution, and stirred, and then the aqueous layer was separated. Aqueous 5 N sodium hydroxide solution was added to the resulting aqueous layer, extracted with chloroform, and the organic layer was dried with anhydrous sodium sulfate, and the solvent was evaporated away. The crude product was purified through silica gel column chromatography (hexane/ethyl acetate) to obtain 210 mg of 2-ethyl-6-nitro-1,2,3,4-tetrahydroisoquinoline as a yellow solid.
Quantity
7.65 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-{
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
2-[(methylsulfonyl)oxyethyl}-4-nitrobenzylmethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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